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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

Cat. No.: B8229406 Get Quote

In-Depth Technical Guide: Amino-PEG7-t-butyl
ester
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG7-t-butyl ester, a
heterobifunctional linker critical in the development of advanced therapeutics, particularly in the

field of targeted protein degradation.

Core Chemical Properties
Amino-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative containing a terminal

primary amine and a t-butyl protected carboxylic acid. This structure allows for sequential

conjugation to two different molecules of interest.
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Property Data

Chemical Formula C₂₁H₄₃NO₉

Molecular Weight
453.57 g/mol [1] (also cited as 453.56 g/mol [2]

[3])

Appearance Colorless viscous liquid[2][3]

Purity Typically >96%[1]

Synonyms H₂N-PEG₇-CH₂CH₂CO₂tBu[2]

Application in PROTAC Synthesis
Amino-PEG7-t-butyl ester is a valuable tool in the synthesis of Proteolysis Targeting

Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3

ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome. The PEG linker in Amino-PEG7-t-butyl ester provides

solubility and optimizes the spatial orientation between the target protein and the E3 ligase.

The primary amine of the linker can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL

or Cereblon ligands), while the t-butyl ester can be deprotected to reveal a carboxylic acid,

which is then coupled to a ligand for the target protein of interest.

Experimental Protocols
While specific protocols for Amino-PEG7-t-butyl ester are proprietary to individual research

labs and manufacturers, the following represents a general methodology for its use in the

synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to Amino-PEG7-t-butyl ester

This step involves the formation of an amide bond between the primary amine of the linker and

a carboxylic acid on the E3 ligase ligand.

Materials:

E3 ligase ligand with a carboxylic acid functionality
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Amino-PEG7-t-butyl ester

Coupling agents (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:

1. Dissolve the E3 ligase ligand in the anhydrous solvent.

2. Add the coupling agents and the base to the solution and stir for 15-30 minutes at room

temperature to activate the carboxylic acid.

3. Add Amino-PEG7-t-butyl ester to the reaction mixture.

4. Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

5. Upon completion, quench the reaction and purify the product using column

chromatography.

Step 2: Deprotection of the t-butyl Ester

The t-butyl protecting group is removed to expose the carboxylic acid for the next coupling

step.

Materials:

E3 ligase ligand-PEG7-t-butyl ester conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

1. Dissolve the conjugate in DCM.
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2. Add TFA to the solution and stir at room temperature for 1-4 hours.

3. Monitor the reaction by TLC or LC-MS.

4. Once the reaction is complete, remove the solvent and TFA under reduced pressure.

Step 3: Coupling of Target Protein Ligand

The final step is to couple the target protein ligand to the deprotected linker.

Materials:

E3 ligase ligand-PEG7-COOH

Target protein ligand with a primary or secondary amine

Coupling agents (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:

1. Follow a similar procedure as in Step 1 to activate the carboxylic acid of the linker.

2. Add the target protein ligand to the reaction mixture.

3. Monitor the reaction and purify the final PROTAC molecule upon completion.

Visualizing the PROTAC Workflow
The following diagram illustrates the general workflow of PROTAC synthesis utilizing a

heterobifunctional linker like Amino-PEG7-t-butyl ester.
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Step 1: E3 Ligase Ligand Coupling

Step 2: Deprotection

Step 3: Target Ligand Coupling
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Caption: PROTAC Synthesis Workflow using Amino-PEG7-t-butyl ester.

The following diagram illustrates the mechanism of action of the synthesized PROTAC.
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Caption: Mechanism of Action of a PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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